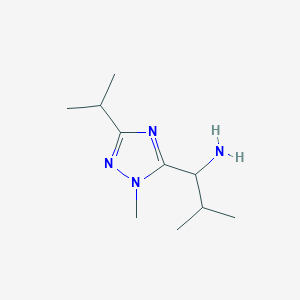
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of triazoles, which are known for their diverse biological activities and industrial applications.
Preparation Methods
The synthesis of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazole ring followed by the introduction of the isopropyl and methyl groups. Reaction conditions may vary, but common reagents include hydrazines, alkyl halides, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biochemical processes.
Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in the design of antifungal, antibacterial, and anticancer agents.
Industry: In industrial settings, it may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid: Known for its potential medicinal properties.
1-Isopropyl-3-methyl-1H-pyrazole: Another compound with a similar triazole ring structure.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Biological Activity
1-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine, also known by its CAS number 1343743-51-0, is a triazole derivative that has garnered attention for its potential biological activities. This compound's unique structure contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula for this compound is C10H16N6 with a molecular weight of 220.27 g/mol. The structure consists of a triazole ring substituted with an isopropyl group and an amine functional group, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1343743-51-0 |
| Molecular Formula | C10H16N6 |
| Molecular Weight | 220.27 g/mol |
Biological Activity Overview
Research indicates that compounds containing the triazole moiety often exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties. The specific biological activity of this compound has been explored in various studies.
Antibacterial Activity
A study highlighted the compound's effectiveness against ESKAPE pathogens, a group known for their antibiotic resistance. The minimum inhibitory concentrations (MICs) were evaluated against several strains:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Enterococcus faecium | 2 | |
| Klebsiella pneumoniae | 4 | |
| Acinetobacter baumannii | 8 | |
| Escherichia coli | 16 |
The compound exhibited promising antibacterial activity comparable to standard antibiotics like ciprofloxacin.
The mechanism by which triazole compounds exert their biological effects often involves inhibition of key enzymes or interference with cellular processes. For instance, triazoles can inhibit the synthesis of ergosterol in fungi or interfere with bacterial cell wall synthesis.
Case Studies
Several case studies have examined the pharmacological effects of similar compounds:
- Study on ESKAPE Pathogens : A comprehensive evaluation demonstrated that compounds with a triazole core displayed significant antibacterial properties against resistant strains. The study concluded that structural modifications could enhance activity against specific pathogens .
- Antiviral Potential : Research into related compounds has suggested that triazoles may inhibit viral replication through interference with viral polymerases or proteases .
Properties
Molecular Formula |
C10H20N4 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-methyl-1-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-6(2)8(11)10-12-9(7(3)4)13-14(10)5/h6-8H,11H2,1-5H3 |
InChI Key |
SNVZIXCRHXPEOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=N1)C(C(C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















